3-Fluoro-4-methylbenzylzinc bromide
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Overview
Description
3-Fluoro-4-methylbenzylzinc bromide is an organozinc compound that is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through various coupling reactions. The presence of both a fluoro and a methyl group on the benzyl ring imparts unique reactivity and selectivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4-methylbenzylzinc bromide typically involves the reaction of 3-Fluoro-4-methylbenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-Fluoro-4-methylbenzyl bromide+Zn→3-Fluoro-4-methylbenzylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and handling the reagents safely.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in the presence of a catalyst such as palladium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
Nucleophilic substitution: The major products are substituted benzyl derivatives.
Oxidation: The major products are benzyl alcohols or ketones.
Reduction: The major products are hydrocarbons.
Scientific Research Applications
3-Fluoro-4-methylbenzylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for studying their functions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylbenzylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The zinc atom coordinates with the carbon atom, making it more reactive towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzylzinc bromide
- 4-Methylbenzylzinc bromide
- 3-Chloro-4-methylbenzylzinc bromide
Uniqueness
3-Fluoro-4-methylbenzylzinc bromide is unique due to the presence of both a fluoro and a methyl group on the benzyl ring. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
bromozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBIPRKLJYQSGP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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